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Compound of Interest

Compound Name: 2-Propylacrylic acid

CAS No.: 5650-75-9

Cat. No.: B1599054

Get Quote

2-Propylacrylic acid (C₆H₁₀O₂) is an unsaturated carboxylic acid with a molecular weight of

114.14 g/mol . Its structure, featuring a carbon-carbon double bond in conjugation with a

carboxylic acid functional group, presents a rich landscape for spectroscopic investigation.

Understanding the precise arrangement of atoms and functional groups is paramount for its

application in various chemical syntheses and as a potential building block in pharmaceutical

development. Spectroscopic analysis provides a non-destructive means to confirm the identity,

purity, and structure of 2-propylacrylic acid. This guide will walk through the key

spectroscopic signatures of this molecule.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies

of these absorptions are characteristic of specific bonds.

Experimental Protocol: Acquiring the IR Spectrum
A typical procedure for obtaining an IR spectrum of a liquid sample like 2-propylacrylic acid
using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer is
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as follows:

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its

startup diagnostics. The ATR crystal (typically diamond or germanium) should be clean.

Background Scan: A background spectrum of the empty ATR crystal is recorded. This

accounts for any atmospheric or instrumental interferences.

Sample Application: A small drop of 2-propylacrylic acid is placed directly onto the ATR

crystal.

Spectrum Acquisition: The sample spectrum is then recorded. The instrument software

automatically subtracts the background spectrum from the sample spectrum to produce the

final infrared spectrum.

Data Processing: The resulting spectrum is typically displayed as transmittance or

absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Key Vibrational Modes
The infrared spectrum of 2-propylacrylic acid is characterized by several key absorption

bands that confirm its structure.
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3100-2500 Broad
O-H stretch (of the carboxylic

acid)

~2960 Medium-Strong C-H stretch (aliphatic)

~1710 Strong
C=O stretch (of the carboxylic

acid)

~1650 Medium C=C stretch (alkene)

~1420 Medium O-H bend (in-plane)

~1250 Strong C-O stretch

~980 Strong
=C-H bend (out-of-plane,

trans)

O-H Stretch (Carboxylic Acid): The very broad absorption observed in the 3100-2500 cm⁻¹

region is a hallmark of the hydrogen-bonded O-H stretching vibration of the carboxylic acid

dimer.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm⁻¹ is

indicative of the carbonyl (C=O) stretching vibration of the conjugated carboxylic acid.

C=C Stretch (Alkene): The absorption at approximately 1650 cm⁻¹ corresponds to the C=C

stretching vibration of the alkene. Its intensity is enhanced due to conjugation with the

carbonyl group.

=C-H Bend (Out-of-plane): The strong band at around 980 cm⁻¹ is characteristic of the out-

of-plane bending of the hydrogen atoms on a trans-disubstituted double bond, confirming the

(E)-stereochemistry of the molecule.

Molecular Structure and Key IR Absorptions
Caption: Key IR absorptions of 2-propylacrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a

molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment,

connectivity, and stereochemistry of the atoms.

Experimental Protocol: NMR Spectrum Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 2-propylacrylic acid in about 0.7

mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the

appropriate frequencies for ¹H and ¹³C nuclei.

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. Key parameters

to set include the number of scans, relaxation delay, and spectral width.

¹³C NMR Acquisition: A proton-decoupled experiment is commonly used to simplify the

spectrum and enhance sensitivity. A larger number of scans is usually required for ¹³C NMR

due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced

(typically to the residual solvent peak or an internal standard like TMS).

¹H NMR Data and Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their

chemical environment, and their proximity to other protons.
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

12.1 Singlet 1H COOH

7.08 Triplet of Triplets 1H =CH-

5.83 Doublet of Triplets 1H =CH-

2.21 Quartet 2H -CH₂-

1.50 Sextet 2H -CH₂-

0.94 Triplet 3H -CH₃

Carboxylic Acid Proton (12.1 ppm): The highly deshielded singlet at 12.1 ppm is

characteristic of the acidic proton of the carboxylic acid group.

Olefinic Protons (7.08 and 5.83 ppm): The two protons on the double bond are diastereotopic

and thus have different chemical shifts. The downfield signal at 7.08 ppm corresponds to the

proton α to the carbonyl group, which is deshielded by the electron-withdrawing nature of the

carbonyl. The upfield signal at 5.83 ppm is the proton β to the carbonyl. The coupling

between these two protons and the adjacent methylene group results in the observed

complex multiplicities.

Aliphatic Protons (2.21, 1.50, and 0.94 ppm): These signals correspond to the propyl group.

The quartet at 2.21 ppm is the methylene group adjacent to the double bond. The sextet at

1.50 ppm is the middle methylene group, and the triplet at 0.94 ppm is the terminal methyl

group.

¹³C NMR Data and Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical

environments.

| Chemical Shift (δ, ppm) | Assignment | | :--- | :--- | :--- | | 172.0 | C=O | | 149.5 | =CH- | | 121.0 |

=CH- | | 34.5 | -CH₂- | | 21.5 | -CH₂- | | 13.5 | -CH₃ |
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Carbonyl Carbon (172.0 ppm): The downfield signal at 172.0 ppm is characteristic of the

carbonyl carbon of the carboxylic acid.

Olefinic Carbons (149.5 and 121.0 ppm): The two signals in the olefinic region correspond to

the two carbons of the double bond.

Aliphatic Carbons (34.5, 21.5, and 13.5 ppm): These signals represent the three carbons of

the propyl group, with the chemical shifts decreasing as the distance from the electron-

withdrawing double bond and carboxylic acid group increases.

NMR-based Structural Elucidation Workflow
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Proposed Structure
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Caption: Workflow for structural elucidation using NMR data.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural analysis.
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Experimental Protocol: Mass Spectrum Acquisition
A common method for analyzing a relatively volatile compound like 2-propylacrylic acid is

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Introduction: A dilute solution of 2-propylacrylic acid is injected into the GC, where

it is vaporized and separated from the solvent and any impurities.

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass

spectrometer. In EI, high-energy electrons bombard the molecules, causing them to ionize

and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion abundance versus m/z.

Mass Spectrum Data and Interpretation
The mass spectrum of 2-propylacrylic acid shows a molecular ion peak and several

characteristic fragment ions.

m/z Relative Intensity (%) Proposed Fragment

114 25 [M]⁺ (Molecular Ion)

99 100 [M - CH₃]⁺

73 80 [M - C₃H₇]⁺

45 60 [COOH]⁺

Molecular Ion Peak ([M]⁺): The peak at m/z 114 corresponds to the molecular weight of 2-
propylacrylic acid, confirming its elemental composition.

Key Fragment Ions: The fragmentation pattern provides further structural information. The

loss of a methyl group (CH₃) results in the peak at m/z 99. The loss of a propyl group (C₃H₇)

gives rise to the peak at m/z 73. The peak at m/z 45 is characteristic of the carboxylic acid
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functional group. The base peak at m/z 99 suggests that the loss of the methyl group is a

particularly favorable fragmentation pathway.

Fragmentation Pathway of 2-Propylacrylic Acid

[C₆H₁₀O₂]⁺
m/z = 114

[C₅H₇O₂]⁺
m/z = 99- CH₃

[C₃H₅O₂]⁺
m/z = 73

- C₃H₇

[COOH]⁺
m/z = 45

Cleavage

Click to download full resolution via product page

Caption: Proposed fragmentation pathway in EI-MS.

Conclusion
The combined application of IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a

comprehensive and unambiguous structural elucidation of 2-propylacrylic acid. Each

technique offers complementary information, from the identification of functional groups by IR

to the detailed carbon-hydrogen framework from NMR and the molecular weight and

fragmentation pattern from MS. This guide has outlined the theoretical basis, experimental

considerations, and data interpretation for the spectroscopic analysis of this compound,

providing a valuable resource for researchers in the chemical and pharmaceutical sciences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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